

# LY2228820: A Comparative Analysis of Kinase Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

**LY2228820** (Ralimetinib) is a potent, ATP-competitive small molecule inhibitor primarily targeting the p38 mitogen-activated protein kinase (MAPK) pathway. Its high selectivity and oral bioavailability have made it a subject of significant interest in oncology and inflammation research. This guide provides a comparative analysis of **LY2228820**'s cross-reactivity with other kinases, supported by experimental data, to offer a comprehensive understanding of its specificity and potential off-target effects.

## **Quantitative Kinase Inhibition Profile**

**LY2228820** demonstrates high potency and selectivity for the  $\alpha$  and  $\beta$  isoforms of p38 MAPK. Extensive kinase profiling has revealed a favorable selectivity profile against a broad range of other kinases. Recent studies, however, have indicated that some of the anticancer effects of **LY2228820** may be attributable to its interaction with the Epidermal Growth Factor Receptor (EGFR), albeit at a lower potency than its primary targets.



Target Kinase	IC50 (nM)	Selectivity vs. p38α	Reference
Primary Targets			
ρ38α ΜΑΡΚ	5.3	-	[1][2][3]
р38β МАРК	3.2	1.7x less selective than p38α	[1][2][3]
MAPK Family Cross- Reactivity			
р38δ МАРК	>5300	>1000-fold	[1]
р38у МАРК	>5300	>1000-fold	[1]
JNK1	>265	>50-fold	[1]
JNK2	~353	~15-fold	[1]
JNK3	~159	~30-fold	[1]
ERK1	>5300	>1000-fold	[1]
ERK2	>5300	>1000-fold	[1]
Key Off-Target Kinase			
EGFR	Significantly less potent than p38α/β	Lower potency, but therapeutically relevant	[4]
General Selectivity			
178 Other Kinases	-	>1000-fold for the majority	[1]

Note: A comprehensive screening of **LY2228820** against a panel of 178 kinases demonstrated over 1,000-fold selectivity for p38 $\alpha$  MAPK against the vast majority of these kinases.[1] While the complete dataset from supplementary materials was not directly accessible, the primary publication affirms this high degree of selectivity.

## **Signaling Pathway Inhibition**

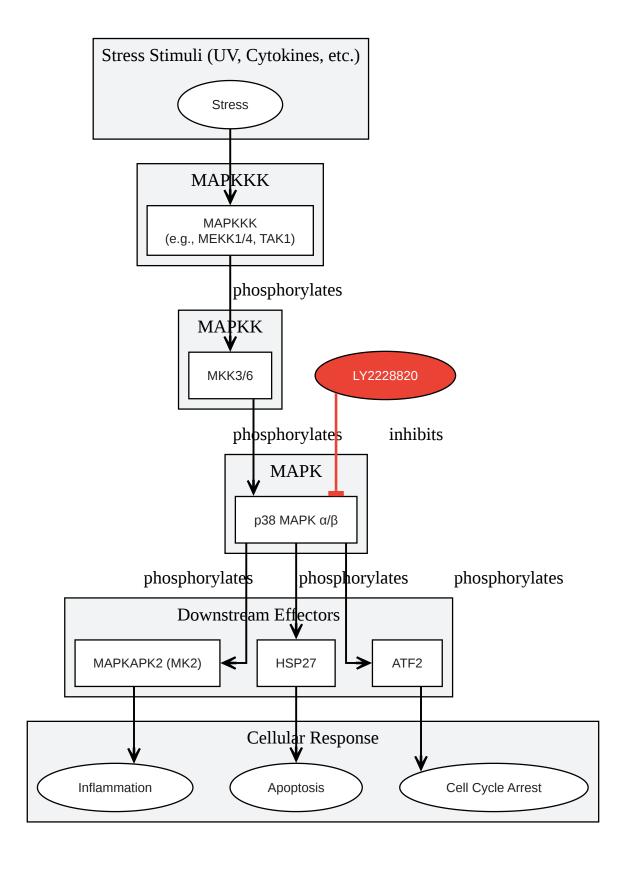




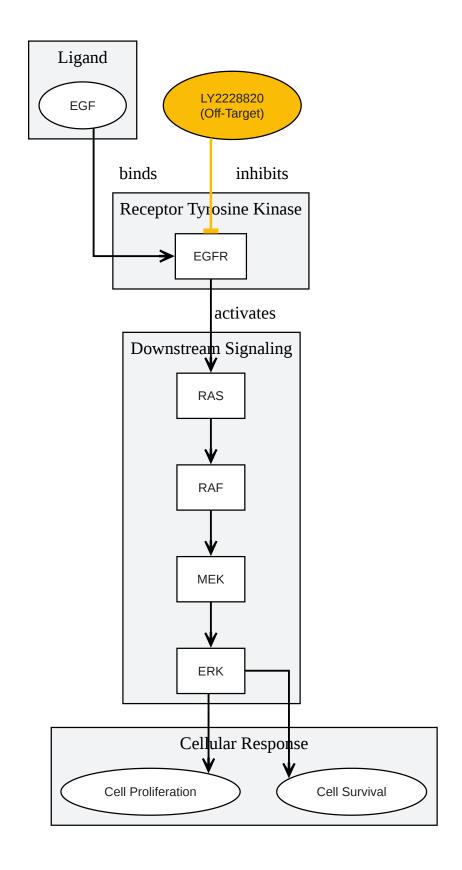


The following diagrams illustrate the primary intended signaling pathway of **LY2228820** via p38 MAPK inhibition and its recently identified off-target effects on the EGFR signaling pathway.









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   [https://www.benchchem.com/product/b7881755#cross-reactivity-of-ly2228820-with-other-kinases]

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